![molecular formula C14H19N B179196 3,4-Dihydro-2H-spiro[naphthalene-1,4'-piperidine] CAS No. 134697-64-6](/img/structure/B179196.png)
3,4-Dihydro-2H-spiro[naphthalene-1,4'-piperidine]
Übersicht
Beschreibung
“3,4-Dihydro-2H-spiro[naphthalene-1,4’-piperidine]” is a chemical compound with the molecular formula C14H19N . It is also known by its IUPAC name, "tert-butyl 3,4-dihydro-2H-spiro[naphthalene-1,4’-piperidine]-1’-carboxylate" .
Molecular Structure Analysis
The molecular structure of “3,4-Dihydro-2H-spiro[naphthalene-1,4’-piperidine]” is represented by the SMILES notation "c1ccc2c(c1)CCCC23CCNCC3" . This notation describes the structure of the molecule in terms of the atoms present and their connectivity.Physical And Chemical Properties Analysis
The compound has a density of 1.1±0.1 g/cm3, a boiling point of 326.0±31.0 °C at 760 mmHg, and a flash point of 157.7±20.3 °C . It has a molar refractivity of 63.4±0.4 cm3, and a molar volume of 191.6±5.0 cm3 .Wissenschaftliche Forschungsanwendungen
Gastric Antisecretory Agent Development
Research led by Imaeda et al. (2017) explored novel derivatives of 3,4-Dihydro-2H-spiro[naphthalene-1,4'-piperidine] in search of potent gastric antisecretory agents. They found that these compounds, particularly compound 4d, exhibited strong inhibitory activity on gastric acid secretion, positioning them as potential alternatives to existing proton pump inhibitors (Imaeda et al., 2017).
Photochromic Properties
Li et al. (2015) synthesized a spiro[indoline-naphthaline]oxazine derivative and investigated its photochromic properties in various solvents. This research highlighted the potential of such compounds in the field of photochemistry, where their unique structural features can be leveraged for specific applications (Li et al., 2015).
Adrenergic Activity Studies
Macchia et al. (2002) synthesized spirotetrahydronaphthalene analogues, including 5,6- and 6,7-dihydroxy-3,4-dihydrospiro[naphthalen-1(2H)-3'-piperidines], to assess their adrenergic properties. These compounds were evaluated for their α and β adrenergic activities, contributing to the understanding of sympathomimetic catecholamines (Macchia et al., 2002).
σ Ligand Pharmacology
Research by Tacke et al. (2012) focused on the synthesis and pharmacological properties of 1,2,3,4-Tetrahydro-1,4'-silaspiro[naphthalene-1,4'-piperidine] derivatives as selective σ1 ligands. This study provided insights into the modulation of pharmacological potency and selectivity by exploring the replacement of carbon spirocenters with silicon atoms (Tacke et al., 2012).
Crystal Structure and Hydrogen Bonding
Kumar et al. (2011) characterized the crystal structure of a compound containing the 3,4-Dihydro-2H-spiro[naphthalene-1,4'-piperidine] framework. This study provided valuable structural information, such as hydrogen bonding patterns and molecular conformation, contributing to the understanding of molecular interactions in solid states (Kumar et al., 2011).
Eigenschaften
IUPAC Name |
spiro[2,3-dihydro-1H-naphthalene-4,4'-piperidine] | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N/c1-2-6-13-12(4-1)5-3-7-14(13)8-10-15-11-9-14/h1-2,4,6,15H,3,5,7-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLWMBYBVKVUTBR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2C3(C1)CCNCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Dihydro-2H-spiro[naphthalene-1,4'-piperidine] | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,4-Diazaspiro[4.5]decan-2-one](/img/structure/B179115.png)
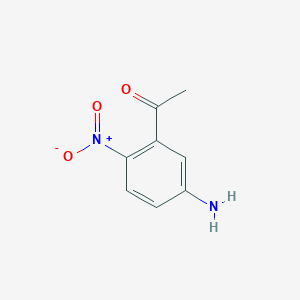
![8-Benzyl-1,3,8-triazaspiro[4.5]decan-4-one](/img/structure/B179124.png)
![8-oxo-8H-indeno[2,1-b]thiophene-2-carboxylic acid](/img/structure/B179126.png)
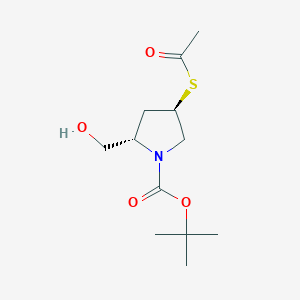
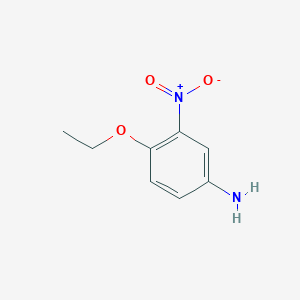
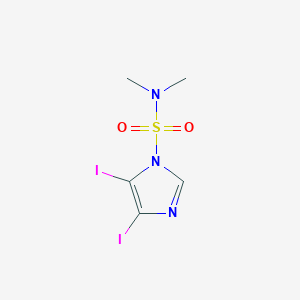
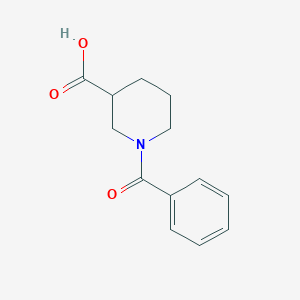

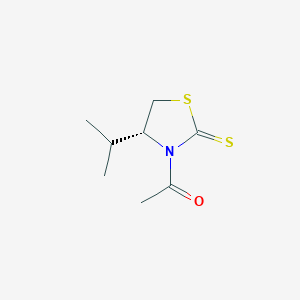
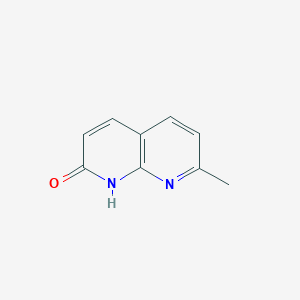
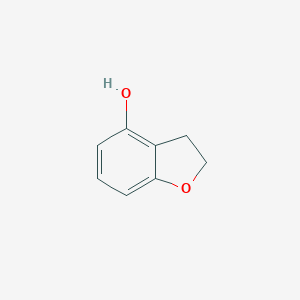

![Dipotassium 3-[(carboxylatomethyl)amino]-2-hydroxy-3-phenylpropanoate](/img/structure/B179170.png)